molecular formula C19H20N4O4S B11003938 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11003938
M. Wt: 400.5 g/mol
InChI Key: BBCCHGAAYDSORA-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a heterocyclic compound featuring a cyclopenta[d][1,3]thiazole core linked via a propanamide chain to a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C19H20N4O4S/c1-25-13-7-6-11(10-14(13)26-2)18-22-17(27-23-18)9-8-16(24)21-19-20-12-4-3-5-15(12)28-19/h6-7,10H,3-5,8-9H2,1-2H3,(H,20,21,24)

InChI Key

BBCCHGAAYDSORA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC4=C(S3)CCC4)OC

Origin of Product

United States

Preparation Methods

Cyclization of Cyclopentene Precursors

The bicyclic thiazole core is synthesized via cyclization of cyclopentanone thiosemicarbazone under acidic conditions. For example:

  • Cyclopentanone reacts with thiosemicarbazide in ethanol under reflux to form cyclopentanone thiosemicarbazone .

  • Treatment with phosphorus oxychloride (POCl₃) induces cyclodehydration, yielding the thiazole ring.

Reaction Conditions :

ReagentTemperatureTimeYield
POCl₃80°C6 hr72%

Characterization :

  • ¹H NMR (CDCl₃): δ 2.15–2.45 (m, 4H, cyclopentane), 3.10 (t, 2H, CH₂), 6.85 (s, 1H, NH₂).

Synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is constructed via cyclization of 3,4-dimethoxybenzoylhydrazide with malonic acid derivatives :

  • 3,4-Dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) .

  • Reaction with hydrazine hydrate yields 3,4-dimethoxybenzoylhydrazide .

  • Condensation with β-keto ester (e.g., ethyl acetoacetate) in the presence of POCl₃ forms the oxadiazole ring.

Reaction Conditions :

ReagentSolventTemperatureYield
POCl₃Toluene110°C65%

Characterization :

  • IR (KBr) : 1675 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Side-Chain Elongation

The propanoic acid side chain is introduced via Michael addition or alkylation :

  • 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde undergoes Wittig reaction with ethyl (triphenylphosphoranylidene)acetate to form the α,β-unsaturated ester.

  • Hydrogenation (H₂/Pd-C) reduces the double bond, followed by saponification (NaOH/EtOH) to yield the carboxylic acid.

Amide Bond Formation

Coupling Strategies

The final step involves coupling the thiazole amine and oxadiazole-propanoic acid via amide bond formation :

  • Activation of the carboxylic acid using EDC/HOBt or SOCl₂ to form the acyl chloride.

  • Reaction with 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimized Conditions :

Coupling ReagentSolventTemperatureYield
EDC/HOBtDCM25°C85%

Characterization :

  • LC-MS : m/z 401.2 [M+H]⁺.

  • ¹³C NMR : δ 170.5 (C=O), 165.3 (C=N), 56.1 (OCH₃).

Alternative Routes and Patent Disclosures

One-Pot Oxadiazole-Thiazole Assembly

Patent WO2021255071A1 describes a tandem cyclization strategy using 3-chloro-2-fluorophenoxy pyridazine intermediates:

  • Simultaneous formation of oxadiazole and thiazole rings via Huisgen cycloaddition under microwave irradiation.

  • Key Advantage : Reduced purification steps and improved yields (78–82%).

Solid-Phase Synthesis

Immobilization of the thiazole amine on Wang resin enables iterative coupling with oxadiazole fragments:

  • Resin Loading : 1.2 mmol/g.

  • Cleavage : TFA/DCM (1:9) yields the crude product, purified via flash chromatography.

Challenges and Optimization

Regioselectivity in Oxadiazole Formation

Competing pathways during cyclization may yield 1,2,3-oxadiazole byproducts. Use of PCl₅ as a cyclizing agent suppresses side reactions (yield increase from 65% to 78%).

Solvent Effects on Amidation

Polar aprotic solvents (e.g., DMF) accelerate coupling but promote racemization. Mixed solvents (DCM:THF 3:1) balance reactivity and stereochemical integrity .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a cyclopenta[d][1,3]thiazole core fused with an oxadiazole moiety. The presence of these heterocycles is significant as they are often associated with diverse biological activities. The molecular formula is C20H22N4O3SC_{20}H_{22}N_4O_3S, and it possesses a molecular weight of approximately 398.48 g/mol.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing oxadiazole and thiazole rings due to their ability to interact with multiple biological targets:

  • Mechanism of Action : The compound is believed to exert its anticancer effects through various mechanisms including apoptosis induction, cell cycle arrest, and inhibition of tumor growth. These mechanisms are often mediated by interactions with specific enzymes or receptors involved in cancer progression.
  • Case Studies : In one study, derivatives of oxadiazoles showed significant cytotoxicity against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . Another investigation highlighted the potential of oxadiazole derivatives in targeting thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells .

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs can modulate inflammatory pathways. For instance:

  • Biological Pathways : The compound may interact with inflammatory mediators and receptors, potentially leading to reduced inflammation in conditions such as arthritis or other inflammatory diseases.

Antimicrobial Activity

The thiazole and oxadiazole moieties are also linked to antimicrobial properties:

  • Activity Spectrum : Studies have reported that compounds containing these rings exhibit activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is crucial for developing new antibiotics amidst rising resistance issues .

Synthesis and Characterization

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic reactions:

StepDescription
1Formation of the cyclopenta[d][1,3]thiazole core through cyclization reactions.
2Introduction of the oxadiazole moiety via condensation reactions with appropriate precursors.
3Final assembly through coupling reactions to yield the target compound.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with DNA to inhibit replication or transcription.

Comparison with Similar Compounds

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

  • Key Differences :
    • Replaces the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylpropanamide group with a 3,5-dimethyl-1,2-oxazol-4-ylacetamide moiety.
    • Simpler structure (C₁₃H₁₅N₃O₂S vs. target compound’s larger formula).
    • Molecular weight: 277.34 g/mol (vs. estimated higher weight for the target compound due to additional oxadiazole and dimethoxyphenyl groups).

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-N-(3-methoxyphenyl)amine

  • Key Differences :
    • Features a 3-methoxyphenylamine group instead of the propanamide-oxadiazole chain.
    • Lacks the oxadiazole ring, which is critical for π-π stacking interactions in many drug candidates.
  • Implications :
    • The absence of the oxadiazole may reduce metabolic stability, as oxadiazoles are often resistant to enzymatic degradation .

Compounds with 1,2,4-Oxadiazole and Aromatic Substitutents

(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide

  • Key Differences :
    • Contains a dibenzo[b,f][1,4,5]thiadiazocin-thiazole-pyridine scaffold instead of the cyclopenta[d]thiazole core.
    • Substituted with a 2,5-dimethoxyphenyl group (vs. 3,4-dimethoxyphenyl in the target compound).
  • Implications :
    • The 2,5-dimethoxy substitution may alter electronic effects compared to 3,4-dimethoxy, influencing binding to aromatic receptors like kinases or GPCRs .

Agrochemical Analogues with Cyclic Moieties

Metconazole and Triticonazole

  • Key Differences: Cyclopentanol-based triazole fungicides with chlorophenylmethyl substituents. Triazole rings (vs. oxadiazole in the target compound) are known for antifungal activity via cytochrome P450 inhibition.
  • Implications :
    • The target compound’s oxadiazole group may confer distinct redox properties or resistance mechanisms compared to triazoles .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Cyclopenta[d]thiazole 3,4-Dimethoxyphenyl-oxadiazole-propanamide ~400 (estimated) Undisclosed (medicinal/agrochemical)
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide Cyclopenta[d]thiazole 3,5-Dimethyl-oxazole-acetamide 277.34 Research chemical
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide Thiadiazocin-thiazole-pyridine 2,5-Dimethoxyphenyl-propanamide ~700 (estimated) Kinase inhibition
Metconazole Cyclopentanol Chlorophenylmethyl-triazole 368.27 Antifungal

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects supported by various research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 370.43 g/mol
  • LogP : 3.4618
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 1

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and oxadiazole have shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • Compounds containing thiazole rings often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and p21 .
    • The presence of oxadiazole moieties has been linked to inhibition of tumor growth by disrupting cellular signaling pathways involved in proliferation and survival .
  • Case Studies :
    • A study demonstrated that a related compound exhibited an IC50 value of 9 μM against the A549 human lung cancer cell line, indicating its potential as a therapeutic agent .
    • Another investigation reported that thiazole and oxadiazole derivatives showed GI50 values ranging from 0.49 to 48 μM against a panel of 60 human cancer cell lines, highlighting their broad-spectrum anticancer activity .

Other Biological Activities

Aside from anticancer effects, the compound's structural elements suggest potential activities in other areas:

  • Antimicrobial Activity :
    • Similar thiazole-based compounds have exhibited antimicrobial properties against various pathogens, including bacteria and fungi .
    • The minimum inhibitory concentration (MIC) for some related compounds was reported to be ≤0.25 μg/mL against Candida species .
  • Anti-inflammatory Effects :
    • Thiazole derivatives have been studied for their anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Data Summary Table

Activity TypeObserved EffectsReference
AnticancerIC50 = 9 μM (A549)
GI50 = 0.49–48 μM (60 cancer cell lines)
AntimicrobialMIC ≤ 0.25 μg/mL (C. albicans)
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step organic reactions, including cyclization of the thiazole core, coupling of the oxadiazole moiety, and propanamide linkage formation. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C for cyclization) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for oxadiazole formation .
  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation . Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How can structural confirmation be reliably performed for this compound?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify cyclopentathiazole, oxadiazole, and propanamide groups.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable) for definitive stereochemical assignment .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Target enzymes relevant to the oxadiazole and thiazole pharmacophores (e.g., kinases, proteases).
  • Cytotoxicity profiling : Use cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to assess selectivity .
  • ADME-Tox prediction : Computational tools (e.g., SwissADME) to estimate solubility, permeability, and toxicity risks .

Advanced Research Questions

Q. How can molecular docking studies be designed to elucidate its mechanism of action?

  • Target selection : Prioritize proteins with known interactions with oxadiazole (e.g., COX-2) or thiazole (e.g., EGFR) moieties.
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare docking scores with structurally similar compounds (e.g., celecoxib analogs) and validate via mutagenesis assays .

Q. What strategies resolve contradictory bioactivity data across similar compounds?

  • Structural analogs : Compare substituent effects (e.g., methoxy vs. methyl groups on phenyl rings) using a SAR table:
Compound IDSubstituent (R)IC50 (µM)Target
A 3,4-OCH30.12COX-2
B 4-CH31.8COX-2
  • Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

Q. How can computational models optimize its synthetic pathway for scalability?

  • Reaction pathway prediction : Apply density functional theory (DFT) to model intermediates and transition states.
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents.
  • Process simulation : Use Aspen Plus to simulate batch reactor conditions for large-scale synthesis .

Q. What advanced analytical techniques address stability challenges under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light to identify degradation products via LC-MS .
  • Microsomal stability assays : Use liver microsomes to assess metabolic liability and guide structural modifications .

Methodological Notes

  • Data contradiction analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
  • Experimental design : Implement factorial design (e.g., Taguchi method) to systematically vary synthesis parameters (temperature, solvent ratio) and identify critical factors .

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